6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid
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Overview
Description
6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is a versatile chemical compound used in various scientific research applications. It is known for its unique structure, which includes a fluorine atom, a methoxycarbonyl group, and a thiophene ring attached to a benzoic acid core. This compound exhibits high perplexity and burstiness, making it suitable for applications in drug synthesis, material science, and organic chemistry investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid: Known for its unique structure and high reactivity.
2-Fluoro-5-(methoxycarbonyl)thiophene: Similar structure but lacks the benzoic acid core.
5-Fluoro-2-(methoxycarbonyl)benzoic acid: Similar structure but lacks the thiophene ring.
Uniqueness
This compound stands out due to its combination of a fluorine atom, a methoxycarbonyl group, and a thiophene ring attached to a benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-fluoro-6-(5-methoxycarbonylthiophen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4S/c1-18-13(17)10-5-7(6-19-10)8-3-2-4-9(14)11(8)12(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRAQDRCMUXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690993 |
Source
|
Record name | 2-Fluoro-6-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-87-7 |
Source
|
Record name | 2-Fluoro-6-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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